molecular formula C25H23N3O B11512109 (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

Cat. No.: B11512109
M. Wt: 381.5 g/mol
InChI Key: XMMLUHXIYDUWKN-HPNDGRJYSA-N
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Description

(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone is a complex organic compound featuring a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone typically involves the condensation of 3,3-dimethyl-4H-isoquinolin-1-amine with 1,2-diphenylethanone in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone linkage allows for various substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications.

Biology

The compound has shown potential in biological studies as a probe for investigating enzyme activities and as a fluorescent marker due to its unique photophysical properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form reversible covalent bonds with these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1-phenylethanone
  • (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylpropanone

Uniqueness

Compared to similar compounds, (2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone exhibits enhanced stability and reactivity due to the presence of the isoquinoline moiety. This structural feature contributes to its unique photophysical properties and its ability to form stable complexes with transition metals, making it particularly valuable in both research and industrial applications.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

(2E)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone

InChI

InChI=1S/C25H23N3O/c1-25(2)17-20-15-9-10-16-21(20)24(26-25)28-27-22(18-11-5-3-6-12-18)23(29)19-13-7-4-8-14-19/h3-16H,17H2,1-2H3,(H,26,28)/b27-22+

InChI Key

XMMLUHXIYDUWKN-HPNDGRJYSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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